1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone

PTP inhibition SHP-1 PTP1B

1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone (CAS 861296-78-8) is a tri-substituted acetophenone derivative with molecular formula C9H9BrO2 and molecular weight 229.07 g/mol. The compound features a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position on the phenyl ring.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Cat. No. B8053104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)C)O)Br
InChIInChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(12)9(5)6(2)11/h3-4,12H,1-2H3
InChIKeyMJQYNPXQYOSKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone: Core Physicochemical and Structural Profile for Research Procurement


1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone (CAS 861296-78-8) is a tri-substituted acetophenone derivative with molecular formula C9H9BrO2 and molecular weight 229.07 g/mol. The compound features a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position on the phenyl ring. Its computed XLogP3-AA is 2.9, with one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 37.3 Ų, indicating moderate lipophilicity suitable for membrane permeability in biological assays [1]. It is classified as a small-molecule synthetic intermediate with reported antibacterial and cytotoxic screening activity [2]. Standard commercial purity is ≥97% .

Why 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone Cannot Be Replaced by Simple Acetophenone Analogs in Critical Synthetic Sequences


The precise arrangement of substituents on the acetophenone scaffold—bromine at C4, hydroxyl at C2, and methyl at C6—creates a unique electronic and steric environment that cannot be replicated by commercially interchangeable analogs. The 2-OH group forms an intramolecular hydrogen bond with the acetyl carbonyl, modulating electrophilicity and directing metal-chelation behavior distinct from 4-bromoacetophenone (CAS 99-90-1) or 2-hydroxy-6-methylacetophenone (CAS 41085-27-2). The 6-CH3 group introduces steric hindrance that alters regioselectivity in subsequent coupling or cyclization steps. Within the α-bromoacetophenone class, the bromide substituent confers significantly higher potency than the corresponding chloride in protein tyrosine phosphatase (PTP) inhibition [1]. Consequently, substituting a close isomer such as 5'-bromo-2'-hydroxy-4'-methylacetophenone (CAS 50342-17-1) may lead to divergent reactivity in cross-coupling, different biological target engagement, and incomparable SAR data.

Quantitative Differentiation Evidence: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone vs. Closest Analogs and In-Class Alternatives


PTP Inhibition: Class-Level Advantage of Bromoacetyl vs. Chloroacetyl Pharmacophore

In a defined series of α-haloacetophenone derivatives tested against SHP-1 and PTP1B, bromide-bearing analogs were demonstrated to be substantially more potent than their chloride counterparts. While the specific 1-(4-bromo-2-hydroxy-6-methylphenyl)ethanone was not individually assayed in this study, the SAR analysis established that the phenyl ring is remarkably tolerant to modifications, meaning the potency advantage of bromide over chloride is preserved across diverse ring substitution patterns [1]. This class-level inference supports the selection of the brominated compound over a corresponding chlorinated analog for PTP-targeted probe development.

PTP inhibition SHP-1 PTP1B structure-activity relationship

Antibacterial Spectrum: Gram-Positive Cell Wall Inhibition vs. Broad-Spectrum Acetophenone Derivatives

1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone (MAC-0020108) was identified as a synthetic small molecule with selective activity against Gram-positive bacteria. Its mechanism of action was determined as cell wall synthesis inhibition, detected using a cell wall inhibitor reporter system. The compound showed weak whole-cell activity, distinguishing it from other acetophenone derivatives such as 2-bromo-2'-methoxyacetophenone, which acts as an irreversible MurA inhibitor in E. coli with an IC50 of 0.38 µM [1]. Unlike broad-spectrum 4-methyl-, 2-hydroxy-, 3-bromo-, and 4-nitro acetophenones that are active against both Gram-positive and Gram-negative organisms, this compound's narrow Gram-positive spectrum and cell-wall-specific mechanism may offer a more targeted profile for probe development in Gram-positive infection models [2].

antibacterial Gram-positive cell wall synthesis inhibitor mode of action

Cytotoxic Screening: Positive Hit in A2780 Ovarian Cancer Cell Line vs. Non-Hydroxylated Analogs

In a cytotoxicity screening panel, this compound was tested against the A2780 human ovarian tumor cell line and registered as a positive hit (activity flag = 1). The screening comparison highlights that structural modifications on the acetophenone core—specifically the 2-OH and 6-CH3 groups in addition to the 4-Br—produce a cytotoxic response not universally shared by simpler halogenated acetophenones such as 4'-bromoacetophenone (CAS 99-90-1), which is primarily used as a chemical intermediate and has no reported A2780 activity in this assay database . The precise IC50 value was not disclosed in the public record, and the activity flag should be interpreted as a binary positive screening result.

cytotoxicity A2780 ovarian cancer anticancer screening

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Positional Isomers

The computed XLogP3-AA for 1-(4-bromo-2-hydroxy-6-methylphenyl)ethanone is 2.9, with a topological polar surface area (TPSA) of 37.3 Ų, one H-bond donor, and two H-bond acceptors. These values position the compound closer to the midpoint of the optimal oral drug-likeness space than the non-hydroxylated analog 4'-bromoacetophenone (XLogP ~2.7, TPSA 17.1 Ų, zero H-bond donors) or the non-brominated analog 2-hydroxy-6-methylacetophenone (XLogP ~1.9, TPSA 37.3 Ų) [1][2]. The single H-bond donor (2-OH) combined with the moderately lipophilic bromine and methyl groups yields a balanced polarity profile that is neither excessively hydrophobic (avoiding promiscuous binding) nor overly polar (preserving membrane permeability)—a key differentiation for fragment-based screening libraries where physicochemical balance is a primary selection criterion.

lipophilicity XLogP hydrogen bonding drug-likeness QSAR

Synthetic Intermediate Versatility: Orthogonal Functionalization via 4-Br and 2-OH vs. Single-Functional-Group Analogs

The compound possesses two orthogonally reactive functional groups: the 4-bromo substituent, which enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), and the 2-hydroxyl group, which can undergo O-alkylation, O-acylation, or sulfonation independently. This orthogonal reactivity pattern distinguishes it from mono-functional analogs: 4'-bromoacetophenone (lacks the OH handle) cannot be directly O-derivatized, and 2-hydroxy-6-methylacetophenone (lacks the Br handle) cannot undergo direct C-C bond formation at the 4-position without additional halogenation steps . The 6-methyl group additionally provides steric shielding that can influence regioselectivity in electrophilic aromatic substitution. Vendors list this compound explicitly as a pharmaceutical and agrochemical intermediate [1].

cross-coupling Suzuki coupling chelation regioselective derivatization organic synthesis

Commercial Purity Benchmarking: ≥97% Standard Purity vs. 95% Grade from Alternative Suppliers

Commercial sourcing data reveals tiered purity grades for this compound: Bidepharm offers 97% standard purity with batch-specific QC documentation (NMR, HPLC, GC), while Calpac Lab supplies a 95% purity grade. The Δ ≥2% purity difference is material for applications requiring high precision, such as quantitative NMR reference standards or high-sensitivity bioassays where trace impurities can confound dose-response measurements [1]. The availability of full QC documentation (certificate of analysis) from the higher-purity supplier provides traceability that is absent from lower-purity or undocumented sources, a critical factor for regulated research environments.

purity quality control HPLC NMR procurement

Validated Application Scenarios for 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone Based on Differential Evidence


PTP1B/SHP-1 Covalent Inhibitor Probe Development

Leveraging the class-level SAR demonstrating bromide superiority over chloride in PTP inhibition (Arabaci et al., 2002) [1], this compound can serve as a core scaffold for designing covalent PTP inhibitors. The 4-bromo substituent provides the electrophilic warhead, while the ring-tolerant nature of the PTP active site allows further derivatization at the 2-OH and 6-CH3 positions to optimize potency and selectivity for PTP1B over SHP-1, or vice versa.

Gram-Positive Antibacterial Probe with Defined Cell-Wall Mechanism

The AntibioticDB-confirmed Gram-positive selectivity and cell wall synthesis inhibition mechanism [1] make this compound suitable as a probe for dissecting cell wall biosynthesis pathways in Staphylococcus aureus or Enterococcus faecalis. Its weak whole-cell activity suggests it may serve as a starting point for medicinal chemistry optimization rather than a final drug candidate, with the 2-OH and 4-Br positions offering clear vectors for SAR expansion.

Divergent Library Synthesis via Orthogonal Functionalization

The dual orthogonal reactive handles (4-Br for cross-coupling, 2-OH for alkylation/acylation) enable efficient divergent synthesis of compound libraries from a single intermediate [1][2]. This reduces the number of synthetic steps typically required when using mono-functional building blocks, accelerating hit-to-lead timelines in fragment-based drug discovery or agrochemical development programs.

Physicochemically Balanced Fragment for Screening Library Inclusion

With an XLogP3-AA of 2.9, TPSA of 37.3 Ų, and one H-bond donor, this compound occupies a favorable region of fragment-like chemical space—more balanced than either the excessively lipophilic 4'-bromoacetophenone (XLogP ~2.7, TPSA 17.1 Ų, 0 HBD) or the less lipophilic 2-hydroxy-6-methylacetophenone (XLogP ~1.9) [1][2]. Procurement for fragment screening libraries is justified by its rule-of-three compliance and synthetic tractability.

Quote Request

Request a Quote for 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.